6-Mercaptonicotinic acid

Description

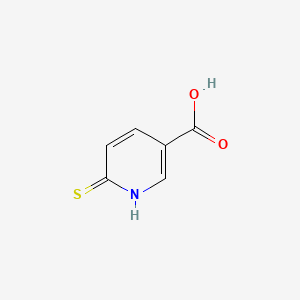

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWGTYCXARQFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170101 | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-07-6, 92823-43-3 | |

| Record name | 6-Mercaptonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercapto-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydro-6-thioxonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Mercaptopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Mercaptonicotinic Acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Mercaptonicotinic acid, a versatile heterocyclic compound with significant potential in research and development, particularly in the fields of drug discovery, materials science, and bio-conjugation. This document delves into its fundamental chemical structure, physicochemical properties, synthesis, reactivity, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Unveiling the Molecular Architecture: Chemical Structure and Isomerism

This compound, also known as 6-mercapto-3-pyridinecarboxylic acid, is a bifunctional molecule built upon a pyridine ring.[1][2] This core structure is substituted with a carboxylic acid group (-COOH) at the 3-position and a thiol group (-SH) at the 6-position. The presence of these two reactive functional groups on a rigid heterocyclic scaffold is the foundation of its diverse chemical reactivity and wide-ranging applications.

The molecule can exist in tautomeric forms, primarily the thiol form (containing a sulfhydryl group, -SH) and the thione form (containing a thiocarbonyl group, C=S) in equilibrium. In the solid state and in solution, it predominantly exists as the zwitterionic 6-thioxo-1,6-dihydropyridine-3-carboxylic acid.[3] This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and interaction with other molecules.

Key Identifiers:

-

IUPAC Name: 6-sulfanylpyridine-3-carboxylic acid[4]

-

Molecular Formula: C₆H₅NO₂S[2]

-

Molecular Weight: 155.18 g/mol [2]

-

Canonical SMILES: C1=CC(=S)NC=C1C(=O)O[3]

-

InChIKey: JWWGTYCXARQFOT-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow powder | - |

| Melting Point | 260-262 °C (decomposes) | [1] |

| Boiling Point | Not available (decomposes) | - |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous bases. | - |

| pKa | Data not readily available. The carboxylic acid proton is expected to have a pKa around 4-5, and the thiol proton a pKa around 8-9. | - |

| LogP | Data not readily available. Expected to be low due to the presence of polar functional groups. | - |

Synthesis and Reactivity: The Chemist's Perspective

Proposed Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a leaving group at the 6-position of a nicotinic acid derivative with a sulfur nucleophile. A plausible and frequently utilized route starts from the readily available 6-chloronicotinic acid.

Reaction Scheme:

A proposed synthesis workflow.

Step-by-Step Methodology:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Sulfur Nucleophile: To the stirred solution, add a slight excess of a sulfur nucleophile, typically sodium hydrosulfide (NaSH).[6] The reaction can also be carried out with other sulfur sources like sodium sulfide (Na₂S).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will protonate the carboxylate and the thiolate groups, causing the product to precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water to remove any inorganic salts, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Choice of Solvent: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve both the starting material and the inorganic nucleophile to a reasonable extent, facilitating a homogeneous reaction.

-

Use of Excess Nucleophile: A slight excess of the sulfur nucleophile is used to ensure the complete conversion of the starting material and to drive the equilibrium towards the product.

-

Acidification: Acidification is a critical step to neutralize the reaction mixture and precipitate the final product, which is less soluble in its protonated form.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Thiol Group (-SH): The thiol group is a versatile functional handle. It can be readily deprotonated to form a thiolate, which is a potent nucleophile. This allows for reactions such as S-alkylation, S-acylation, and the formation of disulfide bonds through oxidation. The thiol group also exhibits a strong affinity for soft metals, making it an excellent ligand for the formation of metal complexes and for surface modification of metallic nanoparticles.[7]

-

Carboxylic Acid Group (-COOH): The carboxylic acid group can undergo typical reactions of this functional group, including esterification, amidation, and reduction. Its acidity allows for the formation of carboxylate salts. This group is often utilized for conjugation to amine-containing molecules, such as proteins or polymers, through the formation of an amide bond, typically facilitated by carbodiimide coupling agents.[8]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide valuable information about their relative positions. A broad signal corresponding to the acidic proton of the carboxylic acid and another for the thiol proton would also be expected, though their positions can be variable and they may exchange with deuterium in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The carbons of the pyridine ring will have characteristic shifts, with the carbon bearing the sulfur atom showing a distinct chemical shift due to the heteroatom's influence.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[9] Characteristic absorption bands would include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[10]

-

C=C and C=N stretches (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

S-H stretch (thiol): A weak absorption band around 2550-2600 cm⁻¹, which can sometimes be difficult to identify.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 155. The fragmentation pattern can provide further structural information, with common losses including CO₂ from the carboxylic acid group and potentially fragments arising from the cleavage of the pyridine ring.[11]

Applications in Scientific Research and Development

The unique bifunctional nature of this compound makes it a valuable building block and functionalizing agent in several areas of scientific research.

Drug Delivery and Bioconjugation

A significant application of this compound is in the field of drug delivery, particularly in the modification of polymers like chitosan.[8] The carboxylic acid group can be covalently linked to the amine groups of chitosan to create thiolated polymers. These modified polymers exhibit enhanced mucoadhesive properties, which can prolong the residence time of drug formulations at mucosal surfaces, leading to improved drug absorption. The thiol groups can also form disulfide bonds, enabling the formation of in-situ gelling systems for controlled drug release.[12][13]

Workflow for the functionalization of nanoparticles.

Materials Science and Nanotechnology

The thiol group of this compound has a strong affinity for gold and other noble metal surfaces. This property is extensively used in the functionalization of nanoparticles.[7] By self-assembling on the surface of gold nanoparticles, it provides a stable coating and introduces carboxylic acid groups on the nanoparticle surface. These carboxylic acid groups can then be used for the subsequent conjugation of biomolecules, such as antibodies or enzymes, for targeted drug delivery, biosensing, and diagnostic applications.[1]

Coordination Chemistry

As a bifunctional ligand, this compound can coordinate with metal ions through its nitrogen, sulfur, and oxygen atoms. This has led to the synthesis of a variety of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including potential applications in catalysis, gas storage, and sensing.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical entity with a growing number of applications in diverse scientific fields. Its unique combination of a thiol and a carboxylic acid group on a pyridine scaffold provides a rich platform for chemical modifications and the development of novel functional materials and therapeutic agents. As research in nanotechnology, drug delivery, and materials science continues to advance, the demand for and interest in this compound are expected to grow, opening up new avenues for innovation.

References

- 1. This compound | 92823-43-3 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uni-saarland.de [uni-saarland.de]

- 12. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthesis of 6-Mercaptonicotinic Acid: A Technical Guide for Chemical Researchers

This guide provides an in-depth exploration of the synthesis of 6-mercaptonicotinic acid, a pivotal heterocyclic compound with significant applications in drug development and materials science. This document is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale for the methodological choices, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as 6-thionicotinic acid, is a bifunctional molecule featuring a pyridine ring substituted with both a carboxylic acid and a mercapto (thiol) group.[1] This unique structure imparts a versatile chemical reactivity, making it a valuable building block in various scientific domains. A key feature of this compound is its existence in tautomeric forms: the thiol (-SH) and the thione (=S) forms. In polar solvents, the thione form is predominant.[2] This characteristic is crucial for its reactivity, particularly in forming disulfide bonds, which is a pH-independent process.[3] This property has led to its use in the development of novel thiolated polymers, such as chitosan-graft-6-mercaptonicotinic acid, which exhibit enhanced mucoadhesive and in-situ gelling properties for drug delivery applications.[4][5]

A Viable Synthetic Pathway

The synthesis of this compound can be strategically approached in a two-step sequence starting from the more readily available 6-hydroxynicotinic acid. This pathway involves the conversion of the hydroxyl group to a chloro group, which is a better leaving group, followed by the nucleophilic substitution with a sulfur-containing reagent to introduce the desired mercapto group.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Chloronicotinic Acid

The initial step in this synthetic route is the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid. The hydroxyl group on the pyridine ring is a poor leaving group, and its conversion to a chloro group is necessary to facilitate the subsequent nucleophilic substitution.

Experimental Protocol: Chlorination of 6-Hydroxynicotinic Acid

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 10 g of 6-hydroxynicotinic acid.

-

Addition of Chlorinating Agent: Carefully add 50 mL of phosphorus oxychloride (POCl₃) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution.

-

Isolation of Product: The crude 6-chloronicotinic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure 6-chloronicotinic acid.[6]

| Parameter | Value |

| Starting Material | 6-Hydroxynicotinic Acid |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Reaction Time | 4-6 hours |

| Reaction Temperature | ~105 °C (Reflux) |

| Typical Yield | 70-80% |

Table 1: Summary of the chlorination reaction parameters.

Caption: Experimental workflow for the synthesis of 6-Chloronicotinic acid.

Part 2: Synthesis of this compound

With the successful synthesis of 6-chloronicotinic acid, the final step involves the introduction of the mercapto group. This is achieved through a nucleophilic aromatic substitution reaction where the chloride is displaced by a sulfur nucleophile. A common and effective reagent for this transformation is sodium hydrosulfide (NaSH).

Experimental Protocol: Thiolation of 6-Chloronicotinic Acid

Disclaimer: This protocol involves the use of sodium hydrosulfide, which can release toxic hydrogen sulfide gas upon acidification. This procedure must be performed in a well-ventilated fume hood.

-

Preparation of Nucleophile: In a round-bottom flask, dissolve a slight molar excess of sodium hydrosulfide (NaSH) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol.

-

Reaction Setup: Add the previously synthesized 6-chloronicotinic acid to the solution of sodium hydrosulfide.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This step will protonate the carboxylate and the thiolate, leading to the precipitation of the product. Caution: Acidification will release H₂S gas.

-

Isolation of Product: Collect the precipitated this compound by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system if necessary. The melting point of this compound is reported to be in the range of 260-262 °C (with decomposition).[1][7]

| Parameter | Value |

| Starting Material | 6-Chloronicotinic Acid |

| Reagent | Sodium Hydrosulfide (NaSH) |

| Solvent | DMF or Ethanol |

| Reaction Time | 6-8 hours |

| Reaction Temperature | 80-100 °C |

| Typical Yield | Moderate to High |

Table 2: Summary of the thiolation reaction parameters.

References

- 1. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - picramic acid from picric - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Technical Guide to 6-Mercaptonicotinic Acid for Researchers and Drug Development Professionals

Introduction: 6-Mercaptonicotinic acid, a bifunctional molecule featuring both a carboxylic acid and a mercapto group on a pyridine ring, is a compound of significant interest in various scientific fields. Its unique structural characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Molecular Identity

The essential identifiers for this compound are summarized below. It is important to note that multiple CAS numbers may exist for this compound.

| Identifier | Value |

| Molecular Formula | C6H5NO2S[1][2][3][4] |

| Molecular Weight | 155.17 g/mol or 155.18 g/mol [2][3] |

| CAS Number | 17624-07-6[1][2][3][4], 92823-43-3[2][5] |

| Synonyms | 6-Mercapto-3-pyridinecarboxylic acid, 6-Mercaptopyridine-3-carboxylic acid[2] |

Structural Information

This compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a mercapto (thiol) group at the 6-position. This structure allows for versatile chemical modifications and interactions.

Chemical Structure:

Caption: 2D structure of this compound.

Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Solid |

| Melting Point | 260-262 °C (decomposes)[5] |

| pKa | 5.88 ± 0.20 (Predicted)[1] |

Spectral Data

While this guide does not provide specific spectra, the structural features of this compound suggest key signals in various spectroscopic analyses. For instance, in ¹H NMR, one would expect distinct aromatic proton signals, a signal for the carboxylic acid proton, and a signal for the thiol proton. ¹³C NMR would show characteristic peaks for the pyridine ring carbons, the carboxyl carbon, and the carbon attached to the sulfur. IR spectroscopy would reveal characteristic absorptions for O-H, N-H, C=O, and S-H bonds. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common approach involves the modification of a pre-existing nicotinic acid derivative.

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 6-position of a nicotinic acid derivative with a sulfur nucleophile.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

-

Dissolution: Dissolve 6-chloronicotinic acid in a suitable solvent, such as ethanol or DMF.

-

Addition of Sulfur Source: Add a solution of a sulfur nucleophile, like sodium hydrosulfide (NaSH), to the reaction mixture.

-

Heating: Heat the reaction mixture under reflux for several hours to facilitate the substitution reaction.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and acidify it with an acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash it with cold water.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity of the final compound should be assessed using techniques like melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

This compound serves as a versatile tool in several research and development areas.

Role as a Building Block

The presence of three key functional features—the pyridine ring, the carboxylic acid, and the thiol group—makes this compound an attractive starting material for the synthesis of more complex molecules. The carboxylic acid and thiol groups can be selectively modified to introduce various functionalities, leading to the creation of diverse chemical libraries for drug discovery.

Biological Activity and Pharmacological Relevance

This molecule has been explored for its potential biological activities. For instance, it has been used in the preparation of thiolated chitosans, which are biopolymers with mucoadhesive, enzyme inhibitory, and permeation-enhancing properties[5].

Applications in Materials Science

Beyond drug development, this compound has found applications in materials science. It has been used in the following:

-

Fabrication of nanowell-based sensors for the detection of improvised explosive devices (IEDs)[5].

-

Functionalization of gold nanoparticles (AuNPs) for the sensitive and selective colorimetric detection of cadmium ions (Cd²⁺)[5].

-

Synthesis of Zinc(II) coordination polymers[5].

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and safety of this compound.

Safety Precautions

Storage and Stability

This compound should be stored in a cool, dry place away from incompatible materials. It is a solid at room temperature and should be kept in a tightly sealed container to prevent degradation.

Conclusion

This compound is a valuable chemical compound with a unique combination of functional groups that make it highly useful in both drug discovery and materials science. Its well-defined physicochemical properties and versatile reactivity allow for its use as a foundational building block in the synthesis of novel molecules and functional materials. A thorough understanding of its synthesis, properties, and applications is crucial for researchers and developers aiming to leverage its potential.

References

solubility and stability of 6-Mercaptonicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 6-Mercaptonicotinic Acid

Foreword

This compound (6-MNA), a bifunctional molecule featuring both a carboxylic acid and a thiol group, is a compound of significant interest in materials science and pharmaceutical development. Its unique structure allows it to act as a versatile ligand and building block. Applications include the functionalization of gold nanoparticles for colorimetric assays, the development of mucoadhesive thiolated biopolymers, and the synthesis of coordination polymers.[1] However, realizing its full potential requires a comprehensive understanding of its core physicochemical properties—namely, its solubility and stability. The thiol group, in particular, presents a significant challenge due to its susceptibility to oxidation. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these properties, offering both foundational knowledge and actionable experimental protocols to ensure the reliable and effective use of 6-MNA.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the starting point for all formulation and development activities. This compound exists in tautomeric equilibrium between the thiol form (6-mercapto-) and the thione form (6-thioxo-1,6-dihydro-). For the purpose of this guide, we will refer to it as 6-MNA.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂S | [2][3] |

| Molecular Weight | 155.18 g/mol | [2] |

| CAS Number | 17624-07-6 | [2][4] |

| IUPAC Name | 6-sulfanylpyridine-3-carboxylic acid | [2] |

| Melting Point | 273-275 °C[4][5] / 260-262 °C (dec.)[1][6] | Multiple sources report a high melting point with decomposition. |

| pKa (Predicted) | 5.88 ± 0.20 | [7] |

| XLogP3 | 0.1 | [2] |

| Appearance | Solid | [6] |

| Topological Polar Surface Area | 81.4 Ų | [2][7] |

Solubility Profile: A pH-Dependent Challenge

The solubility of 6-MNA is not straightforward and is intrinsically linked to the pH of the medium. This behavior is governed by its two ionizable functional groups: the carboxylic acid and the thiol/thione system.

Causality of pH-Dependent Solubility

The principle of 'like dissolves like' dictates that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[8] 6-MNA's solubility in aqueous media is a direct function of its ionization state.

-

At Low pH (pH < 4): The carboxylic acid group (-COOH) is fully protonated and neutral. The pyridine ring may be protonated. The molecule has limited charge and thus exhibits low aqueous solubility.

-

At Mid-range pH (pH ~4-8): As the pH increases past the pKa of the carboxylic acid, it deprotonates to form the highly polar carboxylate anion (-COO⁻). This significantly increases the molecule's hydrophilicity and, consequently, its aqueous solubility.[8] The predicted pKa of ~5.88 suggests this transition occurs in a physiologically relevant range.[7]

-

At High pH (pH > 9): The thiol group (-SH) may begin to deprotonate to the thiolate anion (-S⁻), further increasing the molecule's charge and solubility.

This pH-dependent solubility is a critical consideration in experimental design, particularly for biological assays conducted at physiological pH or during the formulation of drug delivery systems.[9][10] A similar compound, 6-mercaptopurine, is known to be insoluble in water but soluble in dilute alkali solutions, a behavior directly attributable to the ionization of its functional groups.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for quantifying the solubility of 6-MNA across a range of pH values. The self-validating nature of this protocol is ensured by allowing sufficient time for equilibrium and using a validated analytical method for quantification.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, borate) covering the desired pH range (e.g., pH 3 to 10). Verify the pH of each buffer with a calibrated pH meter.

-

Sample Preparation: Add an excess amount of 6-MNA solid to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that saturation has been achieved.

-

Equilibration: Add a fixed volume of each prepared buffer to the corresponding vials. Seal the vials tightly.

-

Incubation: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Rationale: Continuous agitation and a sufficient incubation period are crucial for the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection & Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with the mobile phase to be used for analysis to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 3.3). Quantify the concentration against a standard curve prepared from a known stock solution of 6-MNA.

-

Final pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

Caption: Workflow for pH-dependent solubility determination.

Stability Profile: Managing Oxidative Degradation

The thiol group makes 6-MNA highly susceptible to oxidative degradation. Understanding the degradation pathways and the factors that promote them is essential for accurate experimentation and for developing stable formulations.

Primary Degradation Pathway: Oxidation

The most significant stability liability for 6-MNA is the oxidation of its thiol group. This process can proceed through several stages, ultimately leading to a loss of the active compound.

-

Disulfide Dimer Formation: The most common initial pathway involves the oxidation of two 6-MNA molecules to form a disulfide-bridged dimer. This is often catalyzed by trace metal ions and exposure to atmospheric oxygen.

-

Further Oxidation: More aggressive oxidative conditions can lead to the formation of sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H) derivatives. Studies on the related compound 6-mercaptopurine have confirmed its degradation to purine-6-sulfinate and purine-6-sulfonate in the presence of UV light and oxidizing agents.[12][13]

Hydrolytic degradation is also possible but is generally a much slower process for amides and esters compared to the rapid oxidation of thiols.[14]

Caption: Key factors and pathways in 6-MNA degradation.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease of the active ingredient due to degradation.[15] It must be able to separate the intact drug from its degradation products, impurities, and any excipients.

Objective: To develop and validate an HPLC method that can resolve 6-MNA from its potential degradation products generated under forced stress conditions.

Methodology:

-

Forced Degradation Study:

-

Purpose: To intentionally degrade 6-MNA to generate its potential degradation products. This is essential to prove the specificity of the analytical method.

-

Conditions: Expose solutions of 6-MNA (e.g., in water/acetonitrile) to a range of stress conditions in separate experiments:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat solution at 80 °C for 48 hours.

-

Photostability: Expose solution to UV light (ICH Q1B guidelines).

-

-

Rationale: These stress conditions mimic potential storage and handling issues and are designed to produce a target degradation of 5-20%, which is ideal for method development.[16]

-

-

HPLC Method Development:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard and effective choice for this type of molecule.

-

Mobile Phase: Start with a gradient elution using:

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (to control pH and ensure good peak shape for the carboxylic acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: UV detection at a wavelength where 6-MNA has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).[17]

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent 6-MNA peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all adjacent peaks.

-

-

Method Validation (ICH Q2(R1) Guidelines):

-

Specificity: Analyze the stressed samples. The method is specific if the degradation product peaks are well-resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Linearity, Accuracy, Precision: Perform these standard validation experiments to ensure the method is reliable for quantification.

-

Caption: Workflow for stability-indicating HPLC method development.

Recommended Handling and Storage

Based on the inherent instability of the thiol group, strict handling and storage procedures are mandatory to preserve the integrity of this compound.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place.[18][19] For long-term storage, refrigeration is recommended.

-

Inert Atmosphere: To minimize oxidation, store the solid under an inert atmosphere (e.g., argon or nitrogen). When preparing stock solutions, use de-gassed solvents and consider purging the vial headspace with an inert gas before sealing.

-

Solution Preparation: Prepare solutions fresh for each use. If solutions must be stored, they should be kept at low temperatures (2-8 °C) for a short duration and protected from light. Avoid using buffers containing catalytic metal ions.

-

Personal Protective Equipment: 6-MNA is classified as a skin and eye irritant.[2][18] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[18][20][21]

Conclusion

This compound is a molecule with considerable utility, but its physicochemical characteristics demand a knowledgeable and cautious approach. Its aqueous solubility is fundamentally pH-dependent, a property that can be leveraged to enhance its dissolution by adjusting the pH above its carboxylic acid pKa. The paramount challenge remains its oxidative instability. The thiol group is highly prone to forming disulfide dimers and other oxidized species in the presence of air, light, and metal ions. Adherence to rigorous handling protocols—including storage under inert gas and the use of freshly prepared solutions—is non-negotiable. The successful application of 6-MNA in any research or development context is contingent upon controlling these two critical factors through careful experimental design and the use of validated analytical methods to monitor its integrity.

References

- 1. This compound | 92823-43-3 [chemicalbook.com]

- 2. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [diposit.ub.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kinampark.com [kinampark.com]

- 16. bertinpharma.com [bertinpharma.com]

- 17. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Page loading... [wap.guidechem.com]

- 21. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Mercaptonicotinic Acid

Introduction: The Structural Nuances of 6-Mercaptonicotinic Acid

This compound (6-MNA) is a bifunctional heterocyclic compound of significant interest in materials science and pharmaceutical development.[1] Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a mercapto group, allows for versatile applications, including the functionalization of nanoparticles and the synthesis of mucoadhesive biopolymers.[1][2] A critical aspect of its chemistry, fundamental to accurate spectroscopic interpretation, is its existence in a tautomeric equilibrium.[3] The molecule readily interconverts between the thiol form (this compound) and the more stable thione form (1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid).[4][5] This phenomenon, where a proton migrates from the sulfur to the nitrogen atom, profoundly influences its electronic structure and, consequently, its spectroscopic signature. This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of 6-MNA, grounded in the context of this essential thiol-thione tautomerism.

Figure 1: Thiol-Thione Tautomeric Equilibrium of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen atoms. For 6-MNA, the ¹H NMR spectrum provides definitive evidence for the dominant tautomeric form in solution and allows for the unambiguous assignment of each proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve both the carboxylic acid and the polar heterocyclic structure, and its residual solvent peak (~2.50 ppm) serves as a convenient internal reference.[6]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

-

D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This step is crucial for identifying labile protons (e.g., -OH, -NH, -SH), which will exchange with deuterium and disappear from the spectrum.

Spectral Interpretation

In DMSO-d₆ solution, 6-MNA predominantly exists in the thione tautomeric form, as evidenced by the presence of an N-H proton signal and the absence of a distinct S-H proton signal. The spectrum typically displays four distinct signals corresponding to the three aromatic protons and the labile protons.

Figure 2: ¹H NMR assignments for the thione form of this compound.

-

Aromatic Region (6.0-9.0 ppm):

-

H-2: The proton adjacent to the nitrogen and ortho to the carboxylic acid appears as the most downfield aromatic signal, typically a doublet or singlet-like peak around ~8.5 ppm . Its deshielding is due to the combined electron-withdrawing effects of the nitrogen atom and the carbonyl group.

-

H-4: This proton, meta to the carboxylic acid and ortho to the thione group, appears as a doublet of doublets around ~7.8 ppm . It is coupled to both H-2 and H-5.

-

H-5: The proton ortho to the thione group appears as the most upfield aromatic signal, a doublet around ~6.5 ppm , due to coupling with H-4.

-

-

Labile Protons (>10 ppm):

-

-COOH and N-H: In DMSO-d₆, the carboxylic acid and N-H protons often appear as very broad signals at far downfield shifts, typically between 12.0 and 14.0 ppm .[7] Their exact chemical shift can be highly dependent on concentration and temperature. These signals will disappear upon the addition of D₂O, confirming their identity as exchangeable protons.

-

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |

| ~13.2 | Broad Singlet | Carboxylic Acid (-COOH) | Highly deshielded, acidic proton. Disappears with D₂O. |

| ~13.0 | Broad Singlet | Amide Proton (N-H) | Evidence of thione tautomer. Disappears with D₂O. |

| ~8.5 | Doublet (d) | H-2 | Deshielded by adjacent electronegative N and C=O group. |

| ~7.8 | Doublet of Doublets (dd) | H-4 | Coupled to H-2 and H-5. |

| ~6.5 | Doublet (d) | H-5 | Coupled to H-4. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

The sample preparation and instrument setup are identical to the ¹H NMR protocol. ¹³C NMR experiments require significantly more scans (e.g., 1024 or more) and a wider spectral width due to the lower natural abundance of the ¹³C isotope and the larger range of chemical shifts.

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 6-MNA is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts provide strong evidence for the thione tautomer.

Figure 3: ¹³C NMR assignments for the thione form of this compound.

-

Downfield Region (>160 ppm):

-

C-6 (Thione Carbonyl, C=S): The most prominent and informative signal is that of the thione carbon, which appears significantly downfield, typically around ~176 ppm .[8][9] This large chemical shift is characteristic of C=S bonds and is a definitive marker for the thione tautomer.

-

C-7 (Carboxyl Carbonyl, C=O): The carbonyl carbon of the carboxylic acid is also found in the downfield region, generally around ~166 ppm .[10]

-

-

Aromatic Region (110-150 ppm):

-

C-2 & C-4: The carbons adjacent to the nitrogen (C-2) and the carbon bearing the H-4 proton (C-4) are the most deshielded of the ring carbons, appearing in the ~138-140 ppm range.

-

C-3: The carbon to which the carboxylic acid is attached (C-3) is found around ~130 ppm .

-

C-5: The carbon adjacent to the thione group (C-5) is the most shielded of the ring carbons, with a chemical shift around ~115 ppm .

-

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~176 | C-6 | Thione (C=S) carbon, highly deshielded. Confirms thione tautomer. |

| ~166 | C-7 | Carboxylic acid carbonyl (C=O) carbon. |

| ~140 | C-2 | Aromatic carbon adjacent to electronegative nitrogen. |

| ~138 | C-4 | Aromatic carbon. |

| ~130 | C-3 | Aromatic carbon attached to the carboxyl group. |

| ~115 | C-5 | Aromatic carbon adjacent to the thione group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-MNA provides clear, complementary evidence for its structure, particularly the presence of the carboxylic acid and the dominance of the thione tautomer.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the 6-MNA powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.

Figure 4: Experimental workflow for ATR-FTIR analysis of 6-MNA.

Spectral Interpretation

The IR spectrum of 6-MNA is characterized by several key absorption bands that confirm its structure.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region. This is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.

-

N-H Stretch: A medium intensity band around 3100-3000 cm⁻¹ can often be distinguished, corresponding to the N-H stretch of the thione tautomer.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption peak appears around 1700-1680 cm⁻¹ . This is the characteristic stretching vibration of the carbonyl group in the carboxylic acid.

-

Aromatic C=C and C=N Stretches: Multiple sharp peaks of varying intensity are observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

-

C=S Stretch (Thione): The C=S stretching vibration is typically weaker than the C=O stretch and appears in the fingerprint region, usually between 1100-1250 cm⁻¹ . Its presence is a key indicator of the thione form.

-

S-H Stretch (Thiol): The absence of a weak absorption band around 2550-2600 cm⁻¹ indicates the scarcity of the thiol tautomer in the solid state.[11]

Data Summary: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the -COOH group. |

| 3000-3100 (medium) | N-H Stretch | Amide (Thione) | Indicates the dominance of the thione tautomer. |

| 1680-1700 (very strong) | C=O Stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. |

| 1450-1600 (multiple, sharp) | C=C, C=N Stretches | Aromatic Ring | Confirms the pyridine ring structure. |

| 1100-1250 (weak-medium) | C=S Stretch | Thione | Confirms the presence of the C=S bond. |

Conclusion

References

- 1. This compound | 92823-43-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Mercaptonicotinic acid(38521-46-9) 13C NMR [m.chemicalbook.com]

- 8. This compound | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Mechanism of Action of 6-Mercaptonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Mercaptonicotinic acid (6-MNA), a sulfur-containing derivative of nicotinic acid, has garnered interest in various scientific fields, from materials science to drug delivery. However, a comprehensive understanding of its direct mechanism of action within biological systems has remained somewhat elusive. This guide, intended for researchers, scientists, and drug development professionals, aims to consolidate the current understanding and provide a framework for future investigation into the biochemical and cellular effects of 6-MNA. Drawing from studies on structurally related compounds and the sparse direct evidence available, we will explore the hypothesized primary mechanism of action of 6-MNA, focusing on its potential role as a modulator of glucose metabolism.

Introduction to this compound: A Molecule of Diverse Potential

This compound (6-MNA) is a bifunctional molecule featuring a pyridine ring substituted with both a carboxylic acid and a thiol group.[1] Its chemical properties, particularly the reactive thiol group, have led to its use in the functionalization of nanoparticles and the synthesis of mucoadhesive thiolated polymers for drug delivery.[2][3] While these applications are noteworthy, the intrinsic biological activity of 6-MNA as a standalone agent is an area ripe for exploration. The presence of the mercapto group, a known reactive moiety in biological systems, suggests the potential for interaction with various enzymes and signaling proteins.

The Core Hypothesis: Inhibition of Glucose-6-Phosphate Phosphohydrolase

The central hypothesis for the mechanism of action of this compound in biological systems is its potential to inhibit the enzyme glucose-6-phosphate phosphohydrolase (G6Pase) . This hypothesis is primarily extrapolated from studies on its isomer, 2-mercaptonicotinic acid, which has been demonstrated to inhibit G6Pase activity.[1][4][5]

G6Pase is a key enzyme in glucose homeostasis, primarily expressed in the liver and kidneys.[6][7] It catalyzes the final step of both gluconeogenesis and glycogenolysis, the hydrolysis of glucose-6-phosphate (G6P) to free glucose and inorganic phosphate.[6][7] By inhibiting this enzyme, 6-MNA could exert significant control over hepatic glucose output.

The Ripple Effect: Downstream Metabolic Consequences

Inhibition of G6Pase by 6-MNA would lead to an accumulation of intracellular glucose-6-phosphate. This accumulation would, in turn, have several downstream effects on glucose metabolism:

-

Decreased Gluconeogenesis: The final step of glucose synthesis from non-carbohydrate precursors would be blocked, leading to a reduction in hepatic glucose production.[1][8]

-

Increased Glycogenesis: The buildup of G6P would allosterically activate glycogen synthase, promoting the conversion of excess glucose into glycogen for storage.[1]

-

Altered Glycolysis: The impact on glycolysis is more complex. While high levels of G6P can inhibit hexokinase, the overall flux through the glycolytic pathway would depend on the cellular energy state and the activity of other regulatory enzymes like phosphofructokinase.

These metabolic shifts are summarized in the following table:

| Metabolic Pathway | Predicted Effect of 6-MNA (via G6Pase Inhibition) | Reference |

| Gluconeogenesis | ↓ (Decreased) | [1][8] |

| Glycogenesis | ↑ (Increased) | [1] |

| Hepatic Glucose Output | ↓ (Decreased) | [1][4] |

Visualizing the Mechanism: A Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on hepatic glucose metabolism.

Caption: Proposed mechanism of 6-MNA in a hepatocyte.

Exploring the Thiol-Disulfide Axis: Potential for Broader Interactions

The thiol group of 6-MNA is a critical functional moiety that could mediate its biological effects through mechanisms beyond direct enzyme inhibition. Thiol groups are known to participate in disulfide exchange reactions with cysteine residues in proteins, a common mechanism for regulating protein function.[9]

This reactivity suggests that 6-MNA could potentially interact with a range of "sulfhydryl-sensitive" enzymes and transcription factors, thereby modulating various cellular processes. For instance, the activity of many enzymes involved in redox homeostasis is regulated by the oxidation state of their cysteine residues.[10] It is plausible that 6-MNA could influence these pathways, although specific targets have yet to be identified.

Experimental Protocols for Investigating the Mechanism of Action

To validate the hypothesized mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers in this area.

In Vitro Enzyme Inhibition Assay: Glucose-6-Phosphate Phosphohydrolase

Objective: To determine if this compound directly inhibits the activity of G6Pase in a dose-dependent manner.

Methodology:

-

Preparation of Liver Microsomes:

-

Isolate liver tissue from a suitable animal model (e.g., rat).

-

Homogenize the tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in G6Pase.

-

-

G6Pase Activity Assay:

-

Pre-incubate the microsomal preparation with varying concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, glucose-6-phosphate.

-

The reaction is typically carried out at 37°C in a buffered solution.

-

Stop the reaction after a specific time by adding a solution that precipitates proteins (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.[11]

-

-

Data Analysis:

-

Calculate the rate of G6Pase activity for each concentration of 6-MNA.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Caption: Experimental workflow for G6Pase inhibition assay.

Perfused Liver Model for Studying Gluconeogenesis

Objective: To assess the effect of this compound on gluconeogenesis in an intact organ system.[3][12][13][14]

Methodology:

-

Surgical Preparation:

-

Isolate the liver from an anesthetized rat, cannulating the portal vein and vena cava.

-

-

Perfusion:

-

Perfuse the liver with an oxygenated Krebs-Henseleit bicarbonate buffer containing a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).

-

Maintain the liver at a constant temperature (37°C).

-

-

Experimental Treatment:

-

After a baseline period, introduce this compound into the perfusion medium at various concentrations.

-

-

Sample Collection and Analysis:

-

Collect samples of the perfusate at regular intervals.

-

Measure the concentration of glucose in the perfusate to determine the rate of gluconeogenesis.

-

Metabolite levels (e.g., lactate, pyruvate) in the perfusate can also be monitored.

-

-

Data Analysis:

-

Compare the rate of glucose production before and after the addition of 6-MNA to quantify its inhibitory effect.

-

Unanswered Questions and Future Directions

The investigation into the biological mechanism of this compound is still in its early stages. Several key questions remain to be addressed:

-

Direct Evidence of G6Pase Inhibition: Does 6-MNA directly inhibit G6Pase, and what is the kinetic nature of this inhibition (e.g., competitive, non-competitive)?

-

Cellular Uptake and Metabolism: How does 6-MNA enter cells? Is it metabolized, and do its metabolites have biological activity?

-

Effects on Lipid Metabolism: Given the interconnectedness of glucose and lipid metabolism, does 6-MNA influence fatty acid or cholesterol synthesis?

-

Impact on Signaling Pathways: Does 6-MNA modulate key cellular signaling pathways, such as the insulin signaling pathway or AMP-activated protein kinase (AMPK) pathway?

-

In Vivo Efficacy: What are the physiological effects of 6-MNA administration in animal models of metabolic disease?

Future research should focus on answering these questions through a combination of in vitro enzymatic assays, cell-based studies, and in vivo animal models. Elucidating the precise molecular targets and pathways affected by 6-MNA will be crucial for realizing its full therapeutic potential.

Conclusion

While direct evidence is still emerging, the current body of knowledge strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of glucose-6-phosphate phosphohydrolase. This action has significant implications for the regulation of hepatic glucose metabolism and positions 6-MNA as a molecule of interest for further investigation in the context of metabolic diseases. The experimental frameworks provided in this guide offer a clear path forward for researchers to rigorously test this hypothesis and uncover the full spectrum of 6-MNA's biological activities.

References

- 1. Time-dependent inhibition of glucose 6-phosphatase by 3-mercaptopicolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of glucose-6-phosphate phosphohydrolase by 3-mercaptopicolinate and two analogs is metabolically directive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. Regulation of Hepatic Metabolism, Recent Advances, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic coordination of liver and kidney in mercapturic acid biosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Sensitivity of protein sulfhydryl repair enzymes to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmrservice.com [bmrservice.com]

- 12. Inhibition by phenylpyruvate of gluconeogenesis in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Gluconeogenesis by Boldine in the Perfused Liver: Therapeutical Implication for Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of hepatic gluconeogenesis by ethanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomeric Forms of 6-Mercaptonicotinic Acid

Introduction: The Critical Role of Tautomerism in Molecular Science

Tautomerism, the phenomenon where structural isomers are dynamically interconverted, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science.[1][2] This interconversion, most commonly involving the migration of a proton, can significantly alter a molecule's physicochemical properties, including its solubility, stability, bioavailability, and pharmacophoric features.[2] For researchers and drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely academic; it is a prerequisite for predicting its behavior in biological systems, designing effective formulations, and ensuring reproducible experimental outcomes.[2]

6-Mercaptonicotinic acid (6-MNA), also known as 6-mercaptopyridine-3-carboxylic acid, is a bifunctional molecule of significant interest.[3] Its structure, featuring a pyridine ring, a carboxylic acid group, and a sulfur-containing moiety, gives rise to a rich and complex tautomeric landscape. This guide provides an in-depth exploration of the tautomeric forms of 6-MNA, the factors governing their equilibrium, and the analytical methodologies essential for their characterization. The insights presented herein are critical for harnessing the full potential of 6-MNA in applications ranging from the synthesis of advanced biopolymers for drug delivery to the development of novel sensor technologies.[3][4]

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily driven by proton migration between nitrogen, sulfur, and oxygen atoms. The principal equilibria at play are the thione-thiol tautomerism and the lactam-lactim tautomerism, with the potential for a zwitterionic form under specific pH conditions.

Thione-Thiol Tautomerism

The most significant tautomeric equilibrium in 6-MNA involves the sulfur and ring nitrogen atoms. This results in two primary forms:

-

This compound (Thiol Form): The proton resides on the sulfur atom, forming a sulfhydryl (-SH) group.

-

1,6-Dihydro-6-thioxonicotinic acid (Thione Form): The proton migrates to the pyridine ring's nitrogen atom, resulting in a thiocarbonyl (C=S) group.[5][6]

The thione form is generally understood to be the more stable and predominant tautomer, especially in polar solvents.[4][7] This stabilization is attributed to the greater polarity of the thione tautomer and the proton-donating ability of solvents like ethanol and water, which favor this form.[5]

Lactam-Lactim Tautomerism

Closely related to the thione-thiol equilibrium is the concept of lactam-lactim tautomerism.[8][9]

-

The Thione form is analogous to a Thiolactam , a cyclic amide where the carbonyl oxygen is replaced by sulfur.

-

The Thiol form is analogous to a Thiolactim , the tautomeric enol form (in this case, a thioenol).[10]

This interconversion involves the migration of a proton between the nitrogen and sulfur atoms, mirroring the thione-thiol equilibrium.[10]

Zwitterionic Form

The presence of an acidic carboxylic acid group (-COOH) and a basic pyridine nitrogen atom allows for the formation of a zwitterion. A zwitterion is a neutral molecule that contains both a positive and a negative charge.[11] In this form, the carboxylic proton migrates to the pyridine nitrogen, creating a carboxylate ion (-COO⁻) and a pyridinium ion. The existence and concentration of this form are highly dependent on the pH of the solution.

Visualization of Tautomeric Equilibria

The dynamic relationship between the primary tautomers of 6-MNA can be visualized as follows:

Caption: Tautomeric equilibria of this compound.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms of 6-MNA is not static. It is dynamically influenced by several environmental factors, a crucial consideration for experimental design and interpretation.

| Factor | Influence on Equilibrium | Causality |

| Solvent Polarity | Polar solvents (e.g., water, ethanol) significantly shift the equilibrium toward the thione form.[5][6] In nonpolar solvents (e.g., dioxane), the thiol form may be more prevalent, though the thione often still predominates.[5] | The more polar thione tautomer is preferentially stabilized in polar solvents. Additionally, proton-donating solvents can hydrogen-bond with the C=S group, further stabilizing the thione structure.[5] |

| Concentration | Higher concentrations can favor the thione form. | This effect is often linked to self-association or dimerization. Upon dilution, the equilibrium can shift from dimeric species, where the thione form is favored, to monomeric species where both tautomers can exist.[5] |

| pH | The pH of the medium dictates the ionization state of the carboxylic acid and the pyridine nitrogen, influencing the presence of the zwitterionic form.[12] | At low pH, the pyridine nitrogen is protonated. At high pH, the carboxylic acid is deprotonated. The zwitterion exists at the isoelectric point.[11] |

| Temperature | Temperature changes can shift the equilibrium by altering the relative free energies of the tautomers. | The thermodynamic parameters (enthalpy and entropy) of the tautomerization process determine the direction of the shift with temperature.[13] |

Experimental and Computational Characterization Protocols

Determining the predominant tautomeric form and quantifying the equilibrium constant requires a combination of spectroscopic and computational techniques. Each method provides unique, complementary information.

Protocol 1: UV-Vis Spectroscopic Analysis

Principle: The thiol and thione forms of 6-MNA possess different chromophores, leading to distinct ultraviolet-visible absorption spectra. The thione (C=S) form typically absorbs at a longer wavelength compared to the thiol (aromatic -SH) form.[5][14] By analyzing the spectra in various solvents, the influence of the environment on the tautomeric equilibrium can be quantified.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-MNA in a suitable solvent (e.g., dioxane, where it is relatively stable).[4]

-

Sample Preparation: Create a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).[5]

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum for each solution from approximately 200 nm to 400 nm.[4]

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each solvent.

-

A shift in λmax and changes in the shape of the absorption bands across the solvent series indicate a shift in the tautomeric equilibrium.[15]

-

Compare the observed spectra to those of "model" compounds where the tautomerism is "locked" (e.g., S-methylated for the thiol form and N-methylated for the thione form) to definitively assign the peaks.[5]

-

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of tautomers.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can distinguish between tautomers by detecting differences in the chemical environments of the nuclei. The chemical shifts of the protons and carbons on the pyridine ring, as well as the proton attached to N or S, are particularly informative.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 6-MNA in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration suitable for NMR (typically 5-10 mg/mL).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the aromatic region to observe shifts in the pyridine ring protons.

-

Look for a broad, exchangeable peak corresponding to the N-H (thione) or S-H (thiol) proton. Its chemical shift and presence can be confirmed by adding a drop of D₂O, which will cause the peak to disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of the C6 carbon is highly sensitive to its bonding. It will appear at a significantly different chemical shift in the thione form (C=S) compared to the thiol form (C-S).

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer in the ¹H spectrum to determine their relative populations.

-

Compare the observed chemical shifts with those predicted by computational methods or reported for similar heterocyclic systems to confirm assignments.[16]

-

Protocol 3: Computational Modeling (Density Functional Theory - DFT)

Principle: DFT allows for the calculation of the electronic structure and energies of molecules.[17] By optimizing the geometries of the different tautomers and calculating their energies, one can predict their relative stabilities and thus the position of the tautomeric equilibrium.[17][18]

Methodology Workflow:

-

Structure Building: Construct 3D models of each potential tautomer (thiol, thione, zwitterion) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or ωB97XD/6-311++G(2d,2p)).[17][19] This finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Calculation: Calculate the single-point electronic energies, enthalpies, and Gibbs free energies for each confirmed minimum.

-

Solvation Modeling: To simulate experimental conditions, repeat the energy calculations incorporating a solvent model (e.g., Solvation Model based on Density - SMD) for different solvents.[17]

-

Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant form under the specified conditions.

| Tautomer Form | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |

| Thiol | More Stable[17] | Less Stable |

| Thione | Less Stable | More Stable[5] |

| Zwitterion | Highly Unstable | Stabilized, but depends on specific pKa values |

| Note: This table represents general trends observed for similar heterocyclic thiol-thione systems. Specific values for 6-MNA require dedicated DFT calculations. |

Significance and Applications

The tautomerism of 6-MNA is not a mere curiosity; it is central to its functionality, particularly in the field of biopolymers. When 6-MNA is grafted onto polymers like chitosan, it creates "thiomers" with valuable properties for drug delivery, such as mucoadhesion and in-situ gelling.[4][7][20][21]

-

Reactivity: The reactivity of the sulfur group is key to the cross-linking and mucoadhesive properties of these polymers, which proceed via disulfide bond formation.[4]

-

pH-Independence: The thione tautomer can react with disulfide bonds as both a nucleophile and a proton donor.[7] The predominance of the thione form in aqueous environments allows these thiomers to function across a broad pH range, a significant advantage over other thiolated polymers whose reactivity is pH-dependent.[4][21]

Conclusion